![molecular formula C53H80N20O18 B594218 N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide CAS No. 1042405-14-0](/img/structure/B594218.png)
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Descripción general
Descripción
The compound “N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide” is a complex peptide. It contains multiple amino acids such as valine (Val), alanine (Ala), aspartic acid (Asp), norvaline (Nor), and arginine (Arg). The compound also includes 2-aminobenzoyl (Abz) and 2,4-dinitrophenyl (Dnp) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve solid-phase peptide synthesis methodology, a common approach for creating complex peptides . The essential feature of this procedure is the synthesis of an N-Boc or Fmoc derivative of glutamic acid with the alpha-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), which provides the quencher moiety attached to the C-terminus of the substrate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple amino acids and the 2-aminobenzoyl and 2,4-dinitrophenyl groups . Each amino acid in the peptide sequence contributes to the overall structure, and the presence of the Abz and Dnp groups could influence the compound’s fluorescence properties .Chemical Reactions Analysis
The compound could potentially be used as a substrate in enzymatic reactions, particularly protease reactions . Upon cleavage by a protease, the fluorescence of the compound would increase due to the separation of the Abz and Dnp groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. The presence of multiple amino acids would contribute to its solubility, stability, and overall chemical behavior. The Abz and Dnp groups could confer fluorescent properties to the compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing various aminoacyl derivatives, with studies describing the synthesis of derivatives like glycyl, alanyl, valyl, and glutamyl derivatives of specific amino compounds. For example, Cowley, Hough, and Peach (1971) synthesized derivatives including L-valyl and L-glutamyl, highlighting the process and characteristics of these derivatives (Cowley, Hough, & Peach, 1971).
Peptide Synthesis
There is significant interest in peptide synthesis involving various amino acids, including valyl and alanyl. Wünsch, Wendlberger, and Thamm (1971) and Bodanszky and Williams (1967) both contributed to synthesizing sequences of peptides, integrating amino acids like L-valyl and L-alanyl, demonstrating the steps and outcomes in peptide chain synthesis (Wünsch, Wendlberger, & Thamm, 1971); (Bodanszky & Williams, 1967).
Physiological Roles and Applications
In research exploring the physiological roles of peptides and amino acids, Bodnaryk and Levenbook (1968) identified various peptides, including l-valyl-alpha-l-lysine, in the larvae of the blowfly Phormia regina, suggesting the presence and significance of these compounds in biological systems (Bodnaryk & Levenbook, 1968).
Enzyme Interactions
Studies like those by Gossrau (1977) have explored the interaction of various peptides with enzymes. This research is vital for understanding how specific peptide compounds, including those containing L-alanyl and L-valyl, interact with enzymes in biological systems (Gossrau, 1977).
Receptor Antagonists and Medicinal Chemistry
Research in medicinal chemistry, such as the work by Alig et al. (1992), has explored the development of receptor antagonists using peptide sequences. This research often involves synthesizing and characterizing compounds containing amino acid derivatives, providing insights into their potential therapeutic applications (Alig et al., 1992).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80N20O18/c1-5-10-32(65-49(85)36(24-40(75)76)69-43(79)27(4)64-51(87)42(26(2)3)71-44(80)29-11-6-7-12-30(29)54)46(82)66-34(14-9-20-63-53(58)59)48(84)70-37(25-41(77)78)50(86)67-33(13-8-19-62-52(56)57)47(83)68-35(17-18-39(55)74)45(81)61-22-21-60-31-16-15-28(72(88)89)23-38(31)73(90)91/h6-7,11-12,15-16,23,26-27,32-37,42,60H,5,8-10,13-14,17-22,24-25,54H2,1-4H3,(H2,55,74)(H,61,81)(H,64,87)(H,65,85)(H,66,82)(H,67,86)(H,68,83)(H,69,79)(H,70,84)(H,71,80)(H,75,76)(H,77,78)(H4,56,57,62)(H4,58,59,63)/t27-,32-,33-,34-,35-,36-,37-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQJSEVHWOLFEV-FIXJGUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80N20O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)
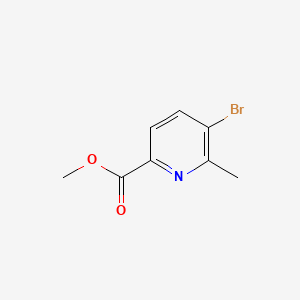
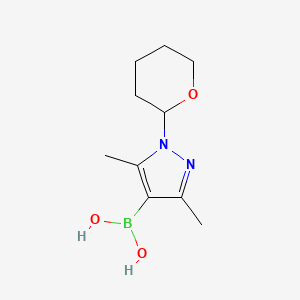
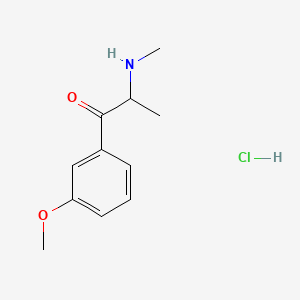
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/no-structure.png)
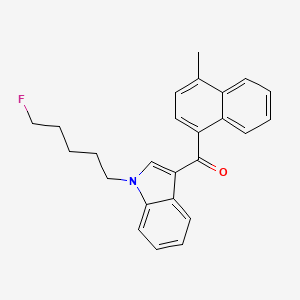
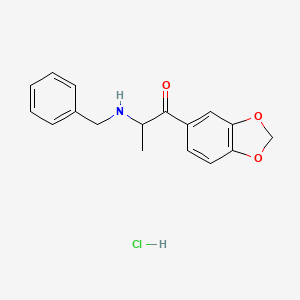
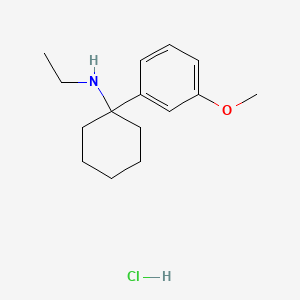

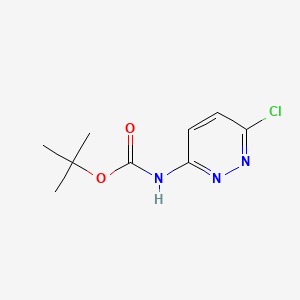

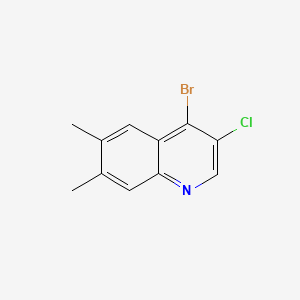
![Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride](/img/structure/B594160.png)
